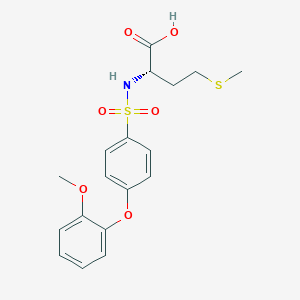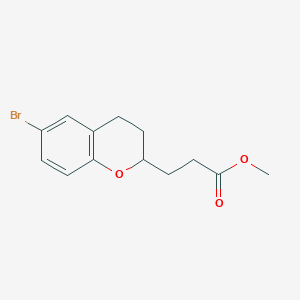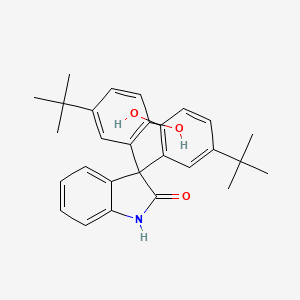
3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by the presence of two tert-butyl groups and two hydroxyphenyl groups attached to an indolin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one typically involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve multiple steps, including condensation reactions and cyclization to form the indolin-2-one core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The hydroxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone forms, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxy groups can participate in hydrogen bonding and redox reactions, influencing various biochemical processes. Its tert-butyl groups provide steric hindrance, affecting its binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Shares similar structural features but lacks the indolin-2-one core.
2-(3,5-Di-tert-butyl-2-hydroxyphenyl)-5-chlorobenzotriazole: Contains similar hydroxyphenyl groups but has a different core structure.
Uniqueness
3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one is unique due to its indolin-2-one core, which imparts distinct chemical and physical properties. This core structure allows for unique interactions and applications that are not possible with similar compounds lacking this feature.
Properties
Molecular Formula |
C28H31NO3 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3,3-bis(5-tert-butyl-2-hydroxyphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C28H31NO3/c1-26(2,3)17-11-13-23(30)20(15-17)28(19-9-7-8-10-22(19)29-25(28)32)21-16-18(27(4,5)6)12-14-24(21)31/h7-16,30-31H,1-6H3,(H,29,32) |
InChI Key |
OQKFAERNYSHXPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C2(C3=CC=CC=C3NC2=O)C4=C(C=CC(=C4)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


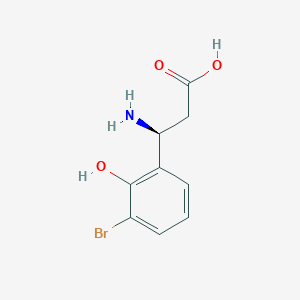
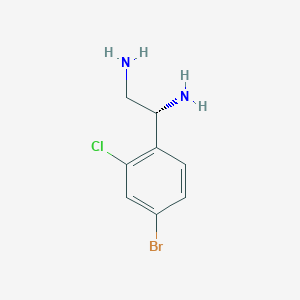
![rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B13037465.png)



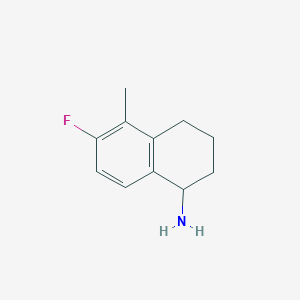
![4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037494.png)
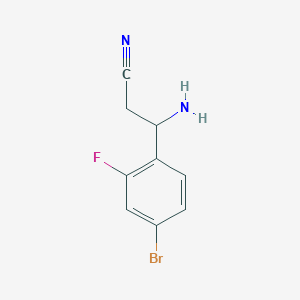

![3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)
